molecular formula C20H22N2O2 B085341 Quinidinone CAS No. 14528-53-1

Quinidinone

Cat. No. B085341
Key on ui cas rn: 14528-53-1
M. Wt: 322.4 g/mol
InChI Key: SRFCUPVBYYAMIL-CKFHNAJUSA-N
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Patent
US05338851

Procedure details

A solution of benzophenone (1.12 kg) in toluene (4 L) was treated with quinine (1.00 kg) and potassium t-butoxide (871 g). The resulting mixture was heated to reflux for six hours, then allowed to cool to room temperature. After about 18 hours, this mixture was cooled to a temperature of about 10° C. to about 15° C. This cold mixture was treated with 2 N hydrochloric acid (4 L) at a rate such that the temperature of the mixture was less than 30° C. The resulting mixture was treated with additional 2 N hydrochloric acid (3 L) and the phases separated. The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L). The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C., and the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L). The resulting mixture was stirred at about 5° C. to about 20° C. for one hour. The crystalline material was removed by filtration, rinsed with water (2×1 L), and dried in vacuo at 50° C. to give 1.02 kg of quininone.
Quantity
1.12 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
871 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[N:26]=[CH:25][CH:24]=[C:23]([C@@H:27]([OH:38])[C@H:28]3[N:33]4[CH2:34][C@H:35]([CH:36]=[CH2:37])[C@@H:30]([CH2:31][CH2:32]4)[CH2:29]3)[C:21]=2[CH:22]=1.CC(C)([O-])C.[K+].Cl>C1(C)C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[C:21](=[C:23]([C:27]([CH:28]3[N:33]4[CH2:34][CH:35]([CH:36]=[CH2:37])[CH:30]([CH2:31][CH2:32]4)[CH2:29]3)=[O:38])[CH:24]=[CH:25][N:26]=2)[CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.12 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
1 kg
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Name
Quantity
871 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at about 5° C. to about 20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was cooled to a temperature of about 10° C. to about 15° C
CUSTOM
Type
CUSTOM
Details
was less than 30° C
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C.
ADDITION
Type
ADDITION
Details
the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L)
CUSTOM
Type
CUSTOM
Details
The crystalline material was removed by filtration
WASH
Type
WASH
Details
rinsed with water (2×1 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 kg
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05338851

Procedure details

A solution of benzophenone (1.12 kg) in toluene (4 L) was treated with quinine (1.00 kg) and potassium t-butoxide (871 g). The resulting mixture was heated to reflux for six hours, then allowed to cool to room temperature. After about 18 hours, this mixture was cooled to a temperature of about 10° C. to about 15° C. This cold mixture was treated with 2 N hydrochloric acid (4 L) at a rate such that the temperature of the mixture was less than 30° C. The resulting mixture was treated with additional 2 N hydrochloric acid (3 L) and the phases separated. The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L). The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C., and the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L). The resulting mixture was stirred at about 5° C. to about 20° C. for one hour. The crystalline material was removed by filtration, rinsed with water (2×1 L), and dried in vacuo at 50° C. to give 1.02 kg of quininone.
Quantity
1.12 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
871 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[N:26]=[CH:25][CH:24]=[C:23]([C@@H:27]([OH:38])[C@H:28]3[N:33]4[CH2:34][C@H:35]([CH:36]=[CH2:37])[C@@H:30]([CH2:31][CH2:32]4)[CH2:29]3)[C:21]=2[CH:22]=1.CC(C)([O-])C.[K+].Cl>C1(C)C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:18]=[CH:19][C:20]2[C:21](=[C:23]([C:27]([CH:28]3[N:33]4[CH2:34][CH:35]([CH:36]=[CH2:37])[CH:30]([CH2:31][CH2:32]4)[CH2:29]3)=[O:38])[CH:24]=[CH:25][N:26]=2)[CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.12 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
1 kg
Type
reactant
Smiles
COC=1C=CC2=C(C1)C(=CC=N2)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Name
Quantity
871 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at about 5° C. to about 20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
this mixture was cooled to a temperature of about 10° C. to about 15° C
CUSTOM
Type
CUSTOM
Details
was less than 30° C
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C.
ADDITION
Type
ADDITION
Details
the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L)
CUSTOM
Type
CUSTOM
Details
The crystalline material was removed by filtration
WASH
Type
WASH
Details
rinsed with water (2×1 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 kg
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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